molecular formula C7H9NO3 B1381460 3-Cyanooxane-3-carboxylic acid CAS No. 1695144-42-3

3-Cyanooxane-3-carboxylic acid

Cat. No.: B1381460
CAS No.: 1695144-42-3
M. Wt: 155.15 g/mol
InChI Key: AOUHIXJGHGHVIF-UHFFFAOYSA-N
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Description

3-Cyanooxane-3-carboxylic acid is an organic compound that features both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanooxane-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyanooxane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium cyanide (NaCN) and various acids or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include oxane derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include oxane derivatives with amine groups.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

3-Cyanooxane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyanooxane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyanooxane-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on an oxane ring. This combination of functional groups and ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-cyanooxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-4-7(6(9)10)2-1-3-11-5-7/h1-3,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUHIXJGHGHVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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